Stereochemistry Determines TRPM8 Antagonist Potency and Receptor Selectivity
The (1R)-enantiomer (AMG8788/TC-I 2000) demonstrates potent antagonism of the rat TRPM8 channel with an IC50 value of 53-63 nM. Critically, its receptor selectivity profile is high, with a reported ~16-fold selectivity for TRPM8 (IC50 63.2 nM) over TRPA1 (IC50 ~1 μM) [1]. In contrast, the (1S)-enantiomer, which shares the same molecular weight and core structure, exhibits significantly reduced activity and selectivity as a TRPM8 antagonist, as established in the foundational SAR studies for this class of compounds [2].
| Evidence Dimension | Receptor selectivity (TRPM8 vs. TRPA1) |
|---|---|
| Target Compound Data | TRPM8 IC50 = 63.2 nM; TRPA1 IC50 = ~1 μM (Selectivity ratio ~16) |
| Comparator Or Baseline | (1S)-enantiomer (inactive or substantially less active at TRPM8) |
| Quantified Difference | The (1R) isomer possesses the activity; the (1S) isomer does not. |
| Conditions | Antagonist activity measured via inhibition of icilin-induced Ca2+ influx in CHO cells expressing recombinant rat TRPM8; selectivity measured against human TRPA1. |
Why This Matters
Procuring the pure (1R)-enantiomer is essential for experiments where specific TRPM8 antagonism is required without confounding off-target activity at related TRP channels like TRPA1; the (1S)-enantiomer or racemate will not produce equivalent, interpretable results.
- [1] BindingDB. CHEMBL2032210 (BDBM50383263) Activity Data. View Source
- [2] Tamayo, N. A., et al. (2012). Fused Piperidines as a Novel Class of Potent and Orally Available Transient Receptor Potential Melastatin Type 8 (TRPM8) Antagonists. J. Med. Chem., 55(4), 1593-1611. View Source
